

The Emergence of Rhodoquinone in Mammalian Tissues: A Technical Guide

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Compound of Interest

Compound Name: *Rhodoquinone*

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Executive Summary

Until recently, ubiquinone (UQ), or coenzyme Q10, was considered the sole lipid-soluble electron carrier in the mammalian mitochondrial electron transport chain (ETC). However, groundbreaking research published in 2025 has unveiled the presence of another crucial player: **rhodoquinone** (RQ). This discovery, spearheaded by the work of Spinelli and colleagues, has profound implications for our understanding of cellular metabolism, particularly under low-oxygen conditions, and opens new avenues for therapeutic intervention in hypoxia-related pathologies. This technical guide provides an in-depth overview of the discovery of RQ in mammalian tissues, detailing the experimental protocols used for its identification and quantification, presenting the available quantitative data, and illustrating the key biochemical pathways in which it participates.

The Discovery of Rhodoquinone in Mammals

For decades, the presence of **rhodoquinone** was primarily associated with anaerobic bacteria and certain invertebrates, where it plays a vital role in anaerobic respiration by facilitating the use of fumarate as a terminal electron acceptor. Its discovery in mammalian tissues, specifically in mice and humans, challenges the long-held dogma of a singular quinone carrier in mammalian mitochondria.^{[1][2]}

The initial identification of RQ in mammals was made possible through the application of high-resolution mass spectrometry, which allowed for the differentiation of RQ from the much more abundant UQ.^[2] Subsequent research has shown that RQ is not ubiquitously distributed but is enriched in specific tissues known to experience physiological or pathological hypoxia, such as the kidney, brain, and pancreas.^[3]

Quantitative Analysis of Rhodoquinone and Ubiquinone in Mammalian Tissues

The concentration of **rhodoquinone** in mammalian tissues is significantly lower than that of ubiquinone, with an approximate RQ to UQ ratio of 1:100 in most tissues. The tables below summarize the available quantitative data for both quinones in various mouse tissues.

Table 1: Rhodoquinone (RQ-9) and Ubiquinone (UQ-9) Levels in Mouse Tissues

Tissue	Total Ubiquinone-9 (pmol/mg protein)	Estimated Rhodoquinone-9 (pmol/mg protein)	RQ-9 to UQ-9 Ratio
Brain	~154	~1.54	~1:100
Kidney	~1737	~17.37	~1:100
Liver	~250	~2.50	~1:100
Heart	~1200	~12.00	~1:100
Muscle	~261	~2.61	~1:100
Pancreas	High (specific data not available)	High (specific data not available)	~1:100

Note: The absolute values for RQ-9 are estimated based on the commonly cited 1:100 ratio to UQ-9. The UQ-9 values are compiled from multiple sources and represent approximate concentrations. The pancreas is noted to have high levels of RQ, but specific quantitative data is not yet available.

Table 2: Relative Abundance of Rhodoquinone in Different Mouse Tissues

Tissue	Relative Rhodoquinone Abundance
Brain	High
Kidney	High
Pancreas	High
Heart	Medium
Muscle	Low
Liver	Low

This table reflects the relative abundance of **rhodoquinone** as determined by mass spectrometry, with the highest levels found in the brain, kidney, and pancreas.

Experimental Protocols

The identification and quantification of **rhodoquinone** in mammalian tissues require specific and sensitive methodologies due to its low abundance and similarity to ubiquinone. The following sections detail the key experimental protocols adapted from the foundational research in this area.

Mitochondrial Isolation from Murine Tissues

Given the low cellular levels of RQ, its detection is significantly enhanced by enriching for mitochondria.

- **Tissue Homogenization:** Freshly dissected mouse tissues (~100 mg) are minced on ice and washed with ice-cold Mitochondrial Isolation Buffer (MIB: 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.5, 1 mM EDTA). The tissue is then homogenized in MIB using a Dounce homogenizer.
- **Differential Centrifugation:** The homogenate is centrifuged at low speed (e.g., 1,300 x g for 3 minutes at 4°C) to pellet nuclei and cell debris.
- **Mitochondrial Pelleting:** The resulting supernatant is transferred to a new tube and centrifuged at a higher speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet the

mitochondria.

- **Washing:** The mitochondrial pellet is washed with MIB to remove cytosolic contaminants and then re-pelleted.
- **Protein Quantification:** A small aliquot of the mitochondrial suspension is used to determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. This is crucial for normalizing the amount of material used for quinone extraction.[\[3\]](#)

Biphasic Extraction of Rhodoquinone and Ubiquinone

This protocol is designed to efficiently extract lipid-soluble quinones from the mitochondrial fraction.

- **Lysis and Extraction:** The mitochondrial pellet is resuspended in a solution of 100% methanol. An equal volume of petroleum ether is added, and the mixture is vortexed vigorously for 1 minute.
- **Phase Separation:** The mixture is centrifuged at 1,000 x g for 1 minute to facilitate phase separation.
- **Collection of Organic Phase:** The upper petroleum ether layer, containing the quinones, is carefully collected into a fresh tube.
- **Drying and Reconstitution:** The collected organic phase is dried under a stream of nitrogen gas. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol and methanol).

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)

The analysis of RQ and UQ is performed using a high-resolution mass spectrometer coupled with liquid chromatography.

- **Instrumentation:** A high-resolution mass spectrometer such as a Q Exactive HF-X Hybrid Quadrupole-Orbitrap (Thermo Fisher Scientific) is used.
- **Chromatography:**

- Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18) is typically used for separation.
- Mobile Phase A: An aqueous solution with a modifier like formic acid or ammonium acetate.
- Mobile Phase B: An organic solvent mixture, such as isopropanol/acetonitrile.
- Gradient: A gradient elution is employed to separate the quinones.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive ion electrospray ionization (ESI⁺) is commonly used.
 - Scan Mode: The mass spectrometer is operated in full scan mode to detect the precursor ions of RQ and UQ.
 - Precursor Ions: The protonated forms of RQ-9 ($[M+H]^+$) and UQ-9 ($[M+H]^+$) are monitored.
 - Resolution: A high resolution (e.g., >60,000) is crucial for accurate mass determination and differentiation of isobars.
 - Collision-Induced Dissociation (CID): For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to CID to generate characteristic fragment ions.

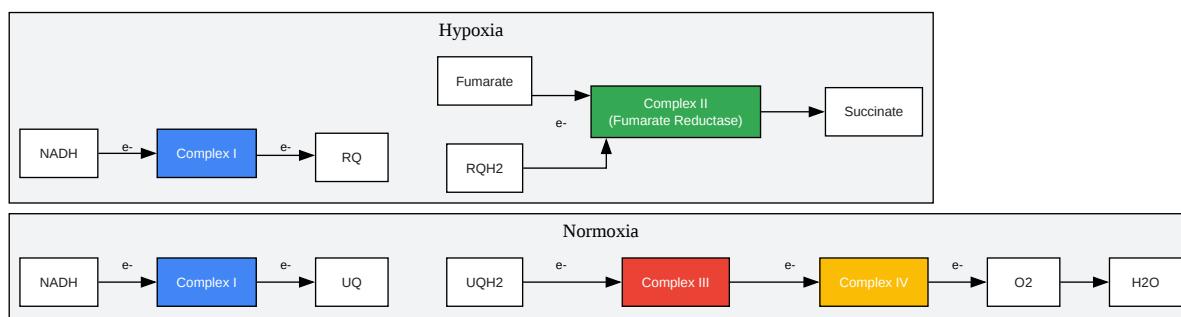
Signaling Pathways and Biological Function

The discovery of **rhodoquinone** in mammals has led to the characterization of a novel mitochondrial electron transport pathway that is particularly important under hypoxic conditions.

The Rhodoquinone/Fumarate Reductase Pathway

Under normoxic conditions, ubiquinone shuttles electrons from Complex I and Complex II to Complex III, with oxygen serving as the terminal electron acceptor. However, in low-oxygen environments, the accumulation of reduced ubiquinone (ubiquinol) can lead to the production of reactive oxygen species (ROS). The presence of **rhodoquinone** provides an alternative route for electron flow.

Reduced **rhodoquinone** (rhodoquinol, RQH₂) donates electrons to Complex II, which then operates in reverse as a fumarate reductase, converting fumarate to succinate. This process allows for the regeneration of the oxidized quinone pool and the maintenance of a proton gradient for ATP synthesis, even in the absence of sufficient oxygen.

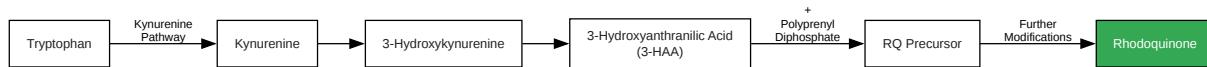


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Figure 1. Electron Transport Chain under Normoxia vs. Hypoxia.

Proposed Biosynthesis of Rhodoquinone in Mammals

While the biosynthesis of **rhodoquinone** in bacteria involves the modification of ubiquinone, evidence from animal models such as *C. elegans* suggests a distinct pathway that is likely conserved in mammals. This pathway utilizes intermediates from the kynurenine pathway of tryptophan degradation. The key precursor for the **rhodoquinone** ring is believed to be 3-hydroxyanthranilic acid (3-HAA).



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